molecular formula C25H23N3O3S B11174122 1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide

1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11174122
M. Wt: 445.5 g/mol
InChI Key: NGSGPEMQOKZYLL-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a benzothiazole moiety, and a piperidine ring

Preparation Methods

The synthesis of 1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the furan-2-carbonyl intermediate: This can be achieved through the acylation of furan with appropriate reagents.

    Synthesis of the benzothiazole derivative: This involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Coupling of intermediates: The furan-2-carbonyl and benzothiazole intermediates are coupled with piperidine-4-carboxamide under specific conditions to form the final compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide include other benzothiazole derivatives and furan-containing compounds. Compared to these, the unique combination of functional groups in this compound may confer distinct properties, such as enhanced binding affinity or specific reactivity. Examples of similar compounds include:

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H23N3O3S/c1-16-4-9-20-22(15-16)32-24(27-20)18-5-7-19(8-6-18)26-23(29)17-10-12-28(13-11-17)25(30)21-3-2-14-31-21/h2-9,14-15,17H,10-13H2,1H3,(H,26,29)

InChI Key

NGSGPEMQOKZYLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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